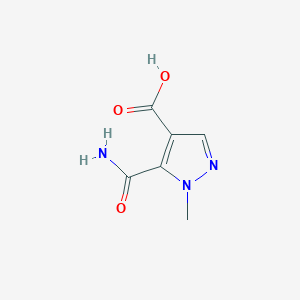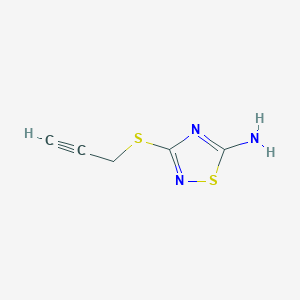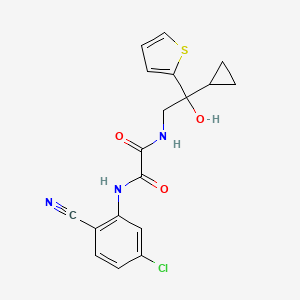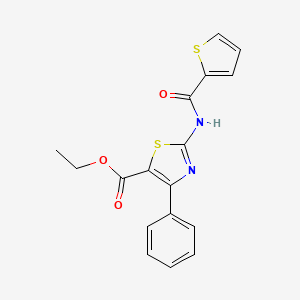
1-Allylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H16N2O. Piperidines, which include 1-Allylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
The molecular structure of 1-Allylpiperidine-4-carboxamide can be analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of pipiridine synthesis and functionalization have been reviewed in recent years .Physical And Chemical Properties Analysis
Piperidines have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Functionalized Chloroenamines and Cyclopiperidine Synthesis : The study by Vilsmaier et al. (1995) focused on synthesizing 4-amino-3,5-cyclopiperidine compounds with unsubstituted amino moieties, highlighting the importance of such structures in synthetic chemistry. The cyclopiperidine compounds exhibited a preference for a boat conformation, offering insights into the conformational preferences of cyclic compounds related to 1-Allylpiperidine-4-carboxamide Vilsmaier et al., 1995.
Novel C2-Symmetric Piperidine Derivatives : Takahata et al. (2006) described the preparation of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, highlighting a novel route to trans-2,6-disubstituted piperidine-related alkaloids. This demonstrates the synthetic versatility of piperidine derivatives, offering a foundation for developing new compounds with enhanced biological activities Takahata et al., 2006.
Biological Activities
Antitumor Properties : The synthesis and evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives reported by Atwell et al. (1987) showed remarkable activity against the Lewis lung solid tumor, suggesting that derivatives of carboxamide compounds, similar to 1-Allylpiperidine-4-carboxamide, might possess significant antitumor properties Atwell et al., 1987.
Antimicrobial Activity : Pokhodylo et al. (2021) discovered novel 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains. This underscores the potential of carboxamide derivatives in developing new antimicrobial agents Pokhodylo et al., 2021.
Enzyme Inhibition : Uchida et al. (1995) synthesized 4-(phenylamino)quinoline-3-carboxamides as inhibitors of gastric H+/K+-ATPase, demonstrating the potential of carboxamide derivatives in discovering novel enzyme inhibitors with applications in treating diseases like ulcers Uchida et al., 1995.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Carboxamide derivatives have been found to activate the aryl hydrocarbon receptor (ahr) signaling at low nanomolar concentrations . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
Carboxamide derivatives, such as tasquinimod, laquinimod, and roquinimex, have been shown to activate ahr signaling . This activation can induce the expression of epidermal differentiation proteins and counteract IL-4 mediated repression of terminal differentiation .
Biochemical Pathways
Activation of ahr signaling can influence various biochemical pathways, including those involved in xenobiotic metabolism, cell cycle regulation, immunity, and cellular differentiation .
Pharmacokinetics
Carboxamide derivatives have been identified as potent and orally bioavailable inhibitors , suggesting good bioavailability.
Result of Action
Carboxamide derivatives have been shown to induce the expression of filaggrin and other epidermal differentiation proteins, counteracting il-4 mediated repression of terminal differentiation . This suggests that 1-Allylpiperidine-4-carboxamide may have similar effects.
Propiedades
IUPAC Name |
1-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h2,8H,1,3-7H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHQEZUHFVLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)



![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)
![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)


![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)
